molecular formula C14H15NO2 B12961354 (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid

Cat. No.: B12961354
M. Wt: 229.27 g/mol
InChI Key: KJCNFUSUQWTOIN-LBPRGKRZSA-N
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Description

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of alanine, where the amino group is attached to the second carbon, and a naphthylmethyl group is attached to the third carbon. This compound is known for its applications in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and alanine derivatives.

    Protection of Functional Groups: The amino group of alanine is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Formation of Naphthylmethyl Group: The naphthalene ring is functionalized to introduce a methyl group, which is then attached to the alanine derivative through a series of reactions.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthyl ketones or carboxylic acids.

    Reduction: Saturated naphthyl derivatives.

    Substitution: Various substituted amino acids or amides.

Scientific Research Applications

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets. The naphthyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity, receptor binding, or protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but lacks the methyl group on the naphthalene ring.

    (S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of a naphthyl group.

    (S)-2-Amino-3-(benzyl)propanoic acid: Features a benzyl group in place of the naphthyl group.

Uniqueness

(S)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthylmethyl group, which imparts distinct hydrophobic and steric properties. This uniqueness enhances its binding affinity and specificity in various biochemical applications, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1

InChI Key

KJCNFUSUQWTOIN-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O

Origin of Product

United States

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